molecular formula C9H17Br B13606220 (3-Bromobutyl)cyclopentane

(3-Bromobutyl)cyclopentane

Cat. No.: B13606220
M. Wt: 205.13 g/mol
InChI Key: ZUYCDBZSKDETIQ-UHFFFAOYSA-N
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Description

(3-Bromobutyl)cyclopentane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopentane ring substituted with a 3-bromobutyl group. This compound is a derivative of cyclopentane and is classified as an alkyl halide. It is typically a colorless to light yellow liquid at standard temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobutyl)cyclopentane can be achieved through various methods. One common approach involves the reaction of cyclopentane with 3-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or chromatography.

Industrial Production Methods

On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobutyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentyl amines.

    Elimination: Formation of cyclopentene derivatives.

    Oxidation: Formation of cyclopentyl alcohols or ketones.

Scientific Research Applications

(3-Bromobutyl)cyclopentane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways involving halogenated compounds.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromobutyl)cyclopentane involves its reactivity as an alkyl halide. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Bromocyclopentane: A simpler derivative of cyclopentane with a single bromine atom.

    Cyclopentyl bromide: Another alkyl halide with similar reactivity.

    3-Bromobutylbenzene: A compound with a similar 3-bromobutyl group but attached to a benzene ring.

Uniqueness

(3-Bromobutyl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for targeted applications in various fields of research and industry.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

3-bromobutylcyclopentane

InChI

InChI=1S/C9H17Br/c1-8(10)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3

InChI Key

ZUYCDBZSKDETIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCCC1)Br

Origin of Product

United States

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